N-[4-(2-{[4-(acetylamino)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide
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Overview
Description
N-(4-{2-[(4-ACETAMIDOPHENYL)AMINO]-13-THIAZOL-4-YL}PHENYL)ACETAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an acetamidophenyl group, which is a derivative of acetanilide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(4-ACETAMIDOPHENYL)AMINO]-13-THIAZOL-4-YL}PHENYL)ACETAMIDE typically involves the reaction of 4-acetamidophenylamine with thiazole derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[(4-ACETAMIDOPHENYL)AMINO]-13-THIAZOL-4-YL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-{2-[(4-ACETAMIDOPHENYL)AMINO]-13-THIAZOL-4-YL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-{2-[(4-ACETAMIDOPHENYL)AMINO]-13-THIAZOL-4-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Acetamidophenol:
N-(4-Hydroxyphenyl)acetamide: Known for its use in pharmaceuticals and as an intermediate in organic synthesis.
N-Acetyl-4-aminophenol: Commonly used in the production of paracetamol.
Uniqueness
N-(4-{2-[(4-ACETAMIDOPHENYL)AMINO]-13-THIAZOL-4-YL}PHENYL)ACETAMIDE is unique due to its thiazole ring, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H18N4O2S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[4-[2-(4-acetamidoanilino)-1,3-thiazol-4-yl]phenyl]acetamide |
InChI |
InChI=1S/C19H18N4O2S/c1-12(24)20-15-5-3-14(4-6-15)18-11-26-19(23-18)22-17-9-7-16(8-10-17)21-13(2)25/h3-11H,1-2H3,(H,20,24)(H,21,25)(H,22,23) |
InChI Key |
KRVFUPXMNZLEJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
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